N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Description
N-(4-bromo-3-chloro-2-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromine (4-position), chlorine (3-position), and a methyl group (2-position), linked to an acetamide moiety. Acetamides are widely studied for diverse biological activities, including anti-cancer, antimicrobial, and receptor modulation, often influenced by substituent patterns on the aromatic ring .
Properties
IUPAC Name |
N-(4-bromo-3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLGFXKQCOIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154739 | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125328-80-5 | |
| Record name | N-(4-Bromo-3-chloro-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125328-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Procedure:
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Reaction Setup : Dissolve 4-bromo-3-chloro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile.
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Acylation : Add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise under nitrogen.
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Base Addition : Introduce a tertiary amine (e.g., pyridine, triethylamine) to neutralize HCl byproducts.
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Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).
Key Data:
Bromination-Chlorination of N-(3-Methylphenyl)acetamide
This multi-step approach involves bromination followed by chlorination, optimized for regioselectivity.
Steps:
-
Bromination :
-
Chlorination :
Optimization Table:
| Condition | Yield (NBS Bromination) | Yield (Cl₂ Chlorination) |
|---|---|---|
| Solvent: CCl₄ | 96% | – |
| Catalyst: HBr/AcOH | 98.5% | 89% |
| Temp: 25°C | – | 86–94% |
| Data from |
Hydrolysis of N-(4-Bromo-3-chloro-2-methylphenyl) Derivatives
Hydrolysis of protected intermediates is critical for final product isolation.
Method A: Acidic Hydrolysis
Method B: Enzymatic Hydrolysis
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Innovation : Use lipases in phosphate buffer (pH 7.0) at 37°C for 24 hours.
-
Advantage : Avoids harsh conditions, but yield drops to 65–70%.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Acylation | 85–95% | High | Moderate |
| Bromination-Chlorination | 80–94% | Medium | Low |
| Acidic Hydrolysis | 90–95% | High | High |
Mechanistic Insights :
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Bromination with NBS proceeds via radical intermediates, ensuring para-selectivity.
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Chlorination in acetic acid favors electrophilic aromatic substitution at the meta position due to steric and electronic effects.
Industrial-Scale Considerations
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Waste Management : Recover acetic acid via distillation (90% efficiency).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromo-3-chloro-2-methylphenyl)acetamide serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic medications. The compound's mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways.
Material Science
This compound is utilized in the development of novel polymers and materials with specific electronic and optical properties. Its unique substitution pattern allows for tailored interactions in material design, which is crucial for applications in electronics and photonics.
Biological Studies
This compound acts as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind to various biological targets makes it useful in assays that investigate cellular processes.
Industrial Applications
The compound is also employed in synthesizing agrochemicals and dyes, highlighting its versatility beyond medicinal uses.
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains.
Anticancer Activity
The anticancer potential has been explored through studies indicating that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 15 to 30 µM, suggesting moderate cytotoxicity.
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated several derivatives based on this compound, revealing significant antimicrobial activity with MIC values between 10 to 50 µg/mL against a range of bacterial species.
Study 2: Anticancer Screening
Another study focused on anticancer properties using the Sulforhodamine B (SRB) assay against MCF7 cells. Results indicated IC50 values between 15 to 30 µM, with molecular docking studies suggesting effective binding to target proteins involved in cancer progression.
Summary of Biological Activities
| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |
| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Halogen-Substituted Acetamides
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Features a chloro-fluorophenyl group and a naphthalene moiety.
- The dihedral angle between aromatic rings (60.5°) suggests a non-planar geometry, which may reduce steric hindrance compared to the target compound’s ortho-methyl group .
- Activity: Structural analogs with naphthalene groups are noted for antitumor and anti-inflammatory properties .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structure : Contains a trifluoromethyl group (strong electron-withdrawing) at the 2-position.
- Key Differences : The CF₃ group increases lipophilicity and metabolic stability compared to the target compound’s bromine and methyl groups. This substitution pattern is common in agrochemicals and pharmaceuticals due to enhanced bioavailability .
N-(3-Chloro-4-hydroxyphenyl)acetamide (Photodegradation Product)
- Structure : Hydroxyl group at the 4-position and chlorine at the 3-position.
- Key Differences : The hydroxyl group improves solubility but reduces stability under UV light. The target compound’s bromine and methyl substituents likely enhance steric bulk and electron density, affecting receptor binding .
Acetamides with Heterocyclic Moieties
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)pyridazin-1-yl]acetamide
- Structure: Combines a bromophenyl group with a pyridazinone heterocycle.
- Activity: Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone ring is critical for receptor specificity, contrasting with the target compound’s simpler acetamide structure .
N-(4-Bromo-2-methylphenyl)-2-(triazol-3-ylthio)acetamide
Pharmacologically Active Acetamides
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide
- Structure: Contains a cyano group and pyridine ring.
- Activity: Inhibits SARS-CoV-2 main protease via interactions with HIS163 and ASN142. The cyano group’s electron-withdrawing nature contrasts with the target’s electron-donating methyl group, altering binding affinity .
N-(4-Methoxyphenyl)-2-(quinazoline-2-sulfonyl)acetamide
Data Tables
Table 1. Substituent Effects on Acetamide Derivatives
Table 2. Pharmacological Profiles of Selected Analogs
Biological Activity
N-(4-bromo-3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula CHBrClNO and a molecular weight of approximately 262.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections explore its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the acylation of 4-bromo-3-chloro-2-methylaniline using acetic anhydride or acetyl chloride. The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The conditions often include refluxing for several hours to ensure complete conversion .
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 262.53 g/mol |
| Boiling Point | 368.5 ± 42 °C (predicted) |
| Density | 1.572 ± 0.06 g/cm³ (predicted) |
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary studies suggest it may exhibit pharmacological properties typical of compounds with similar structures. These properties include:
- Antimicrobial Activity : Compounds with halogen substitutions often show enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can be assessed through biochemical assays.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance binding affinity, potentially leading to inhibition of target enzymes or modulation of receptor activity. Further studies are necessary to elucidate these pathways .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated acetamides, which can provide insights into its biological potential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-bromo-2-chlorophenyl)acetamide | CHBrClNO | Different halogen substitution pattern |
| N-(3-bromo-4-chlorophenyl)acetamide | CHBrClNO | Variation in halogen positioning |
| N-(4-bromo-3-chlorophenyl)acetamide | CHBrClNO | Lacks methyl group but retains similar structure |
The unique arrangement of bromine, chlorine, and methyl groups in this compound may influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Current literature lacks extensive case studies specifically detailing the biological activity of this compound; however, studies on structurally related compounds have demonstrated promising results:
- Enzyme Inhibition Studies : Research indicates that halogenated acetamides can inhibit deubiquitinating enzymes (DUBs), which play crucial roles in regulating protein degradation pathways .
- Antimicrobial Assays : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar antimicrobial properties .
Q & A
Basic: What synthetic routes are commonly employed for N-(4-bromo-3-chloro-2-methylphenyl)acetamide, and what are the critical reaction parameters?
Answer:
The synthesis typically involves coupling halogenated aniline derivatives with acetylating agents. For example, analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) are synthesized via reaction of acyl chlorides with substituted anilines in dichloromethane, using triethylamine as a base at 273 K . Key parameters include:
- Temperature control (e.g., maintaining low temperatures to minimize side reactions).
- Molar ratios (stoichiometric equivalence between acyl chloride and aniline derivatives).
- Purification methods (e.g., recrystallization from toluene or dichloromethane/hexane mixtures) .
Basic: Which analytical techniques are essential for characterizing purity and structural confirmation?
Answer:
- High-Performance Liquid Chromatography (HPLC): Detects impurities (e.g., bromo- or chloro-substituted byproducts) with detection limits <0.1% .
- Nuclear Magnetic Resonance (NMR): Confirms substituent positions via chemical shifts (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Single-Crystal X-ray Diffraction (SC-XRD): Resolves crystal packing and stereochemistry, with R-factors <0.05 for high-confidence structures .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
- Storage: Store in airtight containers at 2–8°C to prevent degradation .
Advanced: How can single-crystal X-ray diffraction data be refined to resolve structural ambiguities?
Answer:
- Software: SHELXL is widely used for small-molecule refinement, employing least-squares minimization and anisotropic displacement parameters .
- Key Strategies:
- Validation: Cross-check with PLATON or Mercury to ensure no missed symmetry .
Advanced: How do intermolecular interactions influence crystal packing and physicochemical properties?
Answer:
- Hydrogen Bonding: N–H···O interactions (e.g., 2.8–3.0 Å bond lengths) stabilize crystal lattices, as observed in N-(3-chloro-4-fluorophenyl) derivatives .
- Dihedral Angles: Substituent orientation (e.g., 60.5° between aromatic rings) affects solubility and melting points .
- π-π Stacking: Aromatic ring interactions (3.5–4.0 Å distances) contribute to thermal stability .
Advanced: What methodologies resolve contradictions in crystallographic data interpretation?
Answer:
- Parameter Comparison: Use Rogers’ η and Flack’s x parameters to assess chirality. x is preferred for structures near centrosymmetry due to reduced false positives .
- Data Merging: Apply TWINABS to correct for twinning in high-symmetry space groups .
- Cross-Validation: Compare experimental and DFT-calculated bond lengths (e.g., C–Br: 1.89–1.92 Å) to identify outliers .
Advanced: How are process-related impurities detected and quantified during synthesis?
Answer:
- HPLC-MS: Identifies brominated (e.g., 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) or chlorinated impurities with m/z +2 isotopic patterns .
- NMR Spectroscopy: Detects residual solvents (e.g., dichloromethane at δ 5.3 ppm) or unreacted intermediates .
- Limit Tests: Follow ICH Q3A guidelines, setting thresholds at 0.15% for unspecified impurities .
Advanced: What computational approaches predict biological interactions or reactivity?
Answer:
- Molecular Docking: Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina with AMBER force fields .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .
- QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with biological activity using CoMFA/CoMSIA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
